molecular formula C10H14IN B8767728 1-(4-Iodophenyl)butan-2-amine

1-(4-Iodophenyl)butan-2-amine

Cat. No. B8767728
M. Wt: 275.13 g/mol
InChI Key: JWMJUZYYHWCLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

5.95 g (21.7 mmol) 1-(4-iodophenyl)-butane-2-one (I39) are added to 150 mL 2-propanol and transferred into an autoclav. 25.1 g (326 mmol) NH4OAc and 4.09 g (65.1 mmol) NaCNBH3 are added and the mixture is stirred at 90° C. over night. The reaction is quenched by the addition of sat. aq. NaHCO3 solution and extracted with EtOAc (3×). The combined organic layers are washed with brine, dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
25.1 g
Type
reactant
Reaction Step Two
Quantity
4.09 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=O)[CH2:10][CH3:11])=[CH:4][CH:3]=1.[BH3-]C#[N:15].[Na+]>CC(O)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH2:15])[CH2:10][CH3:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(CC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
NH4OAc
Quantity
25.1 g
Type
reactant
Smiles
Name
Quantity
4.09 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The compound is used without further purification

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(CC(CC)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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